molecular formula C21H20N2O4S B2375449 2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848766-30-3

2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2375449
CAS No.: 848766-30-3
M. Wt: 396.46
InChI Key: HKBVLWPWFSBPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of low-bandgap polymer based on a soluble chromophore of 3,6-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit . It is synthesized by introducing different electron-rich building blocks copolymerized with the DPP unit .


Molecular Structure Analysis

The molecular structure of this compound is characterized by GPC, TGA, NMR, UV−vis absorption, and electrochemical cyclic voltammetry . The bandgaps and molecular energy levels can be tuned by copolymerizing with different conjugated electron-donating units .


Chemical Reactions Analysis

The compound can effectively reduce the dissolution of DPPs in the electrolyte, prevent electrode rupture, and improve electron transport and lithium-ion diffusion rate, by partially connecting DPPs nanorods through graphene .


Physical And Chemical Properties Analysis

The compound exhibits a high reversible capacity and excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network . The TDPP 60 electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures : The compound 2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and similar novel compounds have been synthesized and analyzed for their crystal structures. These compounds demonstrate interesting structural properties like planar indole heterocycles and specific dihedral angles, contributing to their potential applications in various scientific fields (Kaynak, Özbey, & Karalı, 2013).

Polymer and Material Science

  • Biodegradable Polyesteramides : Morpholine-2,5-dione derivatives, closely related to the queried compound, have been utilized in the synthesis of biodegradable polyesteramides. These materials, with pendant functional groups, are significant in the development of environmentally friendly and sustainable materials (Veld, Dijkstra, & Feijen, 1992).
  • Conjugated Polymers in Solar Cells : The compound is structurally similar to materials used in conjugated polyelectrolytes for applications in polymer solar cells. These materials are key in enhancing the efficiency and performance of solar energy devices (Hu et al., 2015).

Medical and Biological Applications

  • Anticonvulsant Properties : Derivatives of pyrrolidine-2,5-dione, closely related to the queried compound, have been synthesized and evaluated for their potential anticonvulsant properties. This research contributes to the development of new therapeutic agents for treating epilepsy (Rybka et al., 2017).

Electronic and Optical Applications

  • Electrochromic Applications : Research on electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which are structurally similar, has led to the development of novel materials for electrochromic applications. These materials are significant in the field of electronic displays and smart windows (Cho et al., 2015).
  • Two-Photon Absorbing Diketopyrrolopyrrole Derivatives : Studies on diketopyrrolopyrrole derivatives have shown promising results in two-photon absorption and ultrafast spectroscopy. This research is pivotal in advancing photodynamic therapy and optical data storage technologies (Zadeh et al., 2015).

Mechanism of Action

The compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate, by partially connecting DPPs nanorods through graphene . The graphene substrate can effectively inhibit the excessive growth and accumulation of DPP molecules .

Future Directions

The compound and its related materials are very promising candidates for highly efficient polymer solar cells . The rapid development of lithium-ion batteries has driven revolutionary advances in smartphones, laptops, electric vehicles, and many other fields . Organic electrode materials have attracted much attention for their high power density, simple and easy availability of raw materials, and environmental friendliness .

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-19-14-4-1-2-5-15(14)27-20-17(19)18(16-6-3-13-28-16)23(21(20)25)8-7-22-9-11-26-12-10-22/h1-6,13,18H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBVLWPWFSBPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.